molecular formula C5H11NaO2S B13155451 Sodium pentane-3-sulfinate

Sodium pentane-3-sulfinate

Cat. No.: B13155451
M. Wt: 158.20 g/mol
InChI Key: DOJOJIINIINSBG-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Sulfinate Chemistry Research

The study of sulfur-containing organic compounds has a rich history, with sulfinic acids and their corresponding salts, sulfinates, emerging as key players. Early investigations laid the groundwork for understanding the fundamental reactivity of these species. A significant milestone in the evolution of this field was the recognition of sulfinyl radicals, which have been known for over six decades but have only recently been harnessed effectively in synthetic applications. researchgate.net The development of methods to generate and control these reactive species has opened new avenues for chemical transformations. researchgate.net

Initially, much of the research focused on the synthesis and characterization of simple sulfinates. Over time, the focus has shifted towards exploring their synthetic potential. researchgate.net The development of modern analytical techniques and a deeper understanding of reaction mechanisms have allowed chemists to utilize sulfinates in increasingly complex and elegant ways. This evolution has been driven by the need for efficient methods to construct carbon-sulfur bonds, which are prevalent in many biologically active molecules and advanced materials. researchgate.netkit.edu Recent advancements, particularly in the last decade, have seen the emergence of sodium sulfinates as powerful reagents in areas like photoredox catalysis and electrochemical transformations. researchgate.netrsc.org

Significance of Sodium Alkane Sulfinates as Synthetic Intermediates and Reagents

Sodium alkane sulfinates are bench-stable, easy to handle, and readily available compounds, making them highly valuable in organic synthesis. mdpi.comnih.gov Their significance stems from their ability to act as versatile precursors for a wide array of organosulfur compounds. researchgate.net Depending on the reaction conditions, they can function as sulfonylating, sulfinylating, or sulfenylating agents. rsc.org

These reagents are instrumental in the formation of several crucial chemical bonds, including:

Carbon-Sulfur (C–S) Bonds : Sodium sulfinates are widely used to create sulfones and sulfides, which are important structural motifs in many pharmaceuticals and agrochemicals. researchgate.netrsc.org

Nitrogen-Sulfur (N–S) Bonds : They are key starting materials for the synthesis of sulfonamides, a class of compounds with diverse biological activities. rsc.org

Sulfur-Sulfur (S–S) Bonds : The synthesis of thiosulfonates can be achieved through the coupling of sodium sulfinates with thiols. rsc.org

The reactivity of sodium sulfinates is often harnessed through their conversion into sulfonyl radicals. This radical reactivity is particularly useful for addition reactions to unsaturated bonds, such as alkenes and alkynes, and for ring-closing sulfonylation reactions. researchgate.netmdpi.com The table below summarizes some of the key synthetic applications of sodium alkane sulfinates.

Reaction TypeBond FormedProduct Class
SulfonylationC–SSulfones
SulfonamidationN–SSulfonamides
Thiosulfonate SynthesisS–SThiosulfonates
Radical AdditionC–SFunctionalized Sulfones

This versatility makes sodium alkane sulfinates indispensable tools for synthetic chemists, enabling the construction of complex molecules with high efficiency and selectivity. researchgate.netkit.edursc.org

Isomeric Considerations within Pentane (B18724) Sulfinate Systems: Focus on Sodium Pentane-3-sulfinate

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. In the case of pentane (C5H12), there are three structural isomers: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane). ontosight.aiyoutube.comlibretexts.org This concept of isomerism is also critical when considering substituted alkanes like pentane sulfinates.

For a straight-chain pentane backbone, the sulfinate group (–SO2Na) can be attached at different carbon atoms, leading to distinct positional isomers. The primary isomers would be sodium pentane-1-sulfinate. Secondary isomers include sodium pentane-2-sulfinate and the focus of this article, This compound .

This compound is characterized by the sulfinate group being attached to the third carbon atom of the n-pentane chain. This central position of the functional group distinguishes it structurally and electronically from its isomers.

The table below outlines the structural differences between the possible sodium sulfinate isomers derived from n-pentane.

Compound NameMolecular FormulaPosition of Sulfinate GroupClassification
Sodium pentane-1-sulfinateC5H11NaO2SCarbon 1Primary
Sodium pentane-2-sulfinateC5H11NaO2SCarbon 2Secondary
This compound C5H11NaO2S Carbon 3 Secondary

The location of the sulfinate group has a direct impact on the steric environment around the sulfur atom and the stability of any potential reactive intermediates, such as carbocations or radicals, that might form at the adjacent carbon. While specific research focusing exclusively on this compound is not extensively documented in readily available literature, its chemical behavior can be inferred from the well-established principles of sulfinate chemistry. As a secondary alkane sulfinate, its reactivity would be compared to other secondary sulfinates, potentially showing different regioselectivity in addition reactions or different rates in substitution reactions compared to its primary isomer, sodium pentane-1-sulfinate.

Properties

Molecular Formula

C5H11NaO2S

Molecular Weight

158.20 g/mol

IUPAC Name

sodium;pentane-3-sulfinate

InChI

InChI=1S/C5H12O2S.Na/c1-3-5(4-2)8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

DOJOJIINIINSBG-UHFFFAOYSA-M

Canonical SMILES

CCC(CC)S(=O)[O-].[Na+]

Origin of Product

United States

Reaction Mechanisms and Pathways Involving Sodium Pentane 3 Sulfinate

Radical Reaction Mechanisms

Sodium sulfinates are well-established precursors for sulfonyl radicals, which are key intermediates in numerous synthetic transformations. nih.gov The generation of these radicals from sodium pentane-3-sulfinate can be initiated through several methods, leading to subsequent reactions that form C-S or C-C bonds.

Sulfonyl Radical Generation and Reactivity

The oxidation of the this compound anion results in the formation of the corresponding pentane-3-sulfonyl radical. This single-electron transfer (SET) process can be achieved using chemical oxidants, electrochemical methods, or photoredox catalysis. semanticscholar.orgresearchgate.netnih.gov For instance, oxidants like potassium persulfate (K₂S₂O₈) can effectively promote the formation of sulfonyl radicals. semanticscholar.org

Once generated, the pentane-3-sulfonyl radical (CH₃CH₂S(O)₂•CH(CH₂)₂) is an electrophilic species that readily participates in addition reactions with unsaturated systems like alkenes and alkynes. This reactivity is harnessed in various sulfonylation reactions to synthesize vinyl, allyl, and β-keto sulfones. nih.govsemanticscholar.org The process typically involves the radical adding to a double or triple bond, followed by a subsequent reaction, such as hydrogen atom abstraction or further oxidation, to yield the final sulfone product.

Initiation Method Description Typical Reagents/Conditions
Chemical Oxidation A chemical oxidizing agent accepts an electron from the sulfinate anion.K₂S₂O₈, Mn(OAc)₃, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)
Photoredox Catalysis A photocatalyst, upon excitation by visible light, oxidizes the sulfinate anion. nih.govIr(III) or Ru(II) complexes, organic dyes
Electrochemical Synthesis Anodic oxidation of the sulfinate anion at an electrode surface. researchgate.netConstant current or controlled potential electrolysis

Alkyl Radical-Mediated Pathways

A significant pathway available to sulfonyl radicals, particularly alkylsulfonyl radicals, is the extrusion of sulfur dioxide (SO₂). nih.gov The pentane-3-sulfonyl radical can undergo desulfonylation to generate the pentan-3-yl radical. This transformation provides a route to form carbon-centered radicals from sulfinate precursors.

The stability of the resulting alkyl radical influences the facility of this extrusion process. The generated pentan-3-yl radical can then participate in various radical-mediated reactions, including C-C bond formation through addition to π-systems or radical-radical coupling events. This pathway is distinct from the direct reactivity of the sulfonyl radical and expands the synthetic utility of this compound to reactions where the direct incorporation of an alkyl fragment is desired. The choice between the sulfonyl radical pathway and the alkyl radical pathway can often be controlled by reaction conditions such as temperature and the nature of the radical trap.

Single Electron Transfer (SET) Processes

At the core of the radical chemistry of this compound is the single-electron transfer (SET) event. numberanalytics.com The initial step in forming a sulfonyl radical is the one-electron oxidation of the sulfinate anion. semanticscholar.orgnih.gov This process involves the transfer of a single electron from the sulfinate to an acceptor, which can be a metal catalyst, an organic oxidant, or a photoexcited catalyst. rsc.orgnih.gov

The ease with which sulfinates undergo oxidation makes them excellent candidates for SET-initiated reactions. nih.gov Following the initial SET and formation of the sulfonyl radical, subsequent steps can also involve SET. For example, a transient radical adduct formed after the addition of the sulfonyl radical to an alkene could be oxidized or reduced via another SET event to yield a cationic or anionic intermediate, leading to the final product. nih.gov The entire sequence highlights the importance of SET in controlling the generation and fate of reactive intermediates in sulfinate chemistry. nih.gov

Nucleophilic Reactivity and Substitution Mechanisms

The sulfinate anion is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the sulfur atom and the oxygen atoms. This duality leads to competition between S-attack and O-attack in reactions with electrophiles, resulting in the formation of either sulfones or sulfinate esters, respectively. acs.orgresearchgate.net

O-Attack versus S-Attack Mechanisms of Sulfinate Anions

The regioselectivity of the nucleophilic attack by the pentane-3-sulfinate anion is governed by factors such as the nature of the electrophile and the reaction conditions, in line with the principles of Hard and Soft Acid-Base (HSAB) theory.

S-Attack: The sulfur atom is a soft nucleophilic center. It preferentially reacts with soft electrophiles, such as alkyl halides (in Sₙ2 reactions) and stabilized carbocations. acs.org This pathway leads to the formation of the thermodynamically more stable sulfone product. acs.org

O-Attack: The oxygen atoms are hard nucleophilic centers. They tend to react with hard electrophiles, such as protonating agents or highly reactive carbocations under conditions of kinetic control. acs.org This pathway yields the less stable sulfinate ester. nih.gov

Studies on related sulfinates, such as phenylsulfinate, have shown that while sulfones are thermodynamically favored, the kinetic barrier for O-attack can be lower than for S-attack. acs.org With highly reactive electrophiles, reactions can be diffusion-controlled, leading to a mixture of sulfone and sulfinate ester products. The initially formed sulfinate ester can sometimes rearrange to the more stable sulfone. acs.org

Attack Site Electrophile Type (HSAB) Product Thermodynamic Stability
Sulfur (S) Soft (e.g., R-X, stabilized carbocations)SulfoneMore Stable
Oxygen (O) Hard (e.g., H+, highly reactive carbocations)Sulfinate EsterLess Stable

Ion-Pairing Effects on Reaction Pathways

In solution, the sodium cation (Na⁺) and the pentane-3-sulfinate anion can exist as solvent-separated ions, contact ion pairs, or larger aggregates. The extent of this ion-pairing is influenced by the polarity of the solvent. acs.org In nonpolar solvents, tighter ion pairs are favored, which can significantly affect the nucleophilicity and reactivity of the sulfinate anion.

Ion-pairing can influence the reaction pathway in several ways:

Altered Regioselectivity: The cation may coordinate preferentially to one of the nucleophilic sites, typically the harder oxygen atoms. This coordination can sterically hinder or electronically disfavor attack at that site, thereby influencing the O/S attack ratio. rsc.org For example, strong ion-pairing could potentially favor S-attack by leaving the soft sulfur center more accessible relative to the cation-chelated oxygen atoms.

Catalyst Interaction: In metal-catalyzed reactions, the nature of the cation (in this case, sodium) can be crucial. The sodium ion might participate in the catalytic cycle or compete with the catalyst for coordination to the sulfinate, affecting reaction rates and selectivity. acs.orggeochemicalperspectivesletters.org

Therefore, the choice of solvent and the presence of additives that can influence ion-pairing (e.g., crown ethers) are critical parameters for controlling the outcome of nucleophilic reactions involving this compound.

Bond Formation Reactions

Sodium alkylsulfinates, including by extension this compound, are effective nucleophiles and can also serve as precursors to sulfonyl radicals, enabling a diverse range of bond-forming reactions. researchgate.netresearchgate.net

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium alkylsulfinates are frequently employed for this purpose. researchgate.netmdpi.com

β-Keto Sulfones:

The synthesis of β-keto sulfones often involves the reaction of sodium sulfinates with α-haloketones or via oxidative coupling with ketones or alkynes. researchgate.net For instance, a general method involves the reaction of ketones with sodium sulfinates in the presence of an oxidant. researchgate.net Another approach is the three-component reaction of cyclopropanols with a sulfur dioxide source like DABCO·(SO2)2 and an alkyl halide, which proceeds through a γ-keto sulfinate intermediate. uq.edu.au This intermediate then undergoes nucleophilic substitution with the alkyl halide to yield the corresponding γ-keto sulfone. uq.edu.au

Visible-light-mediated methods have also been developed, using a recyclable photocatalyst like graphitic carbon nitride (g-C3N4) for the synthesis of β-keto sulfones from phenylacetylenes or ketones and sodium sulfinates. thieme-connect.com Electrochemical methods provide another avenue, where the sulfonylation of aryl methyl ketones and aryl acetylenes with sodium sulfinates can furnish β-ketosulfones under mild conditions. organic-chemistry.org

Table 1: Representative Synthesis of β-Keto Sulfones from Sodium Alkylsulfinates

Alkylsulfinate ReactantCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Sodium Methanesulfinate2-BromoacetophenoneNot specified1-(Methylsulfonyl)acetophenoneNot specified researchgate.net
Sodium Cyclopropanesulfinate2-Aryl-1,2-dihydronaphthalen-1-oneAg2CO32-Aryl-2-(cyclopropylsulfonyl)-1,2-dihydronaphthalen-1-oneModerate to Good rsc.org
Various AlkylsulfinatesKetone HydrazonesBiomass-derived Copper CatalystCorresponding β-Keto SulfonesGood researchgate.net

Vinyl Sulfones:

Vinyl sulfones are valuable synthetic intermediates and can be prepared from sodium alkylsulfinates through various methods. One common strategy is the reaction of sodium sulfinates with alkenes or alkynes. For example, an anti-Markovnikov hydrosulfonylation of unactivated alkenes with sodium sulfinates can be achieved using an iridium-based photoredox catalyst. organic-chemistry.org Another method involves the reaction of alkyl sulfinates with alkynyl(aryl)iodonium salts, which can lead to the formation of cyclic vinyl sulfones through a 1,5-C-H insertion pathway. hud.ac.uk

Table 2: Representative Synthesis of Vinyl Sulfones from Sodium Alkylsulfinates

Alkylsulfinate ReactantCoupling PartnerCatalyst/ConditionsProduct TypeYield (%)Reference
Sodium Ethylsulfinate1-Octene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Acetic Acid, Blue LED1-(Ethylsulfonyl)octaneGood organic-chemistry.org
Sodium IsopropylsulfinatePhenylacetylene(phenyl)iodonium tetrafluoroborateTEAB, CH2Cl2/H2OCyclic Vinyl SulfoneModerate hud.ac.uk
Sodium Pentane-1-sulfinate1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthaleneNot specifiedNot specifiedNot specified hud.ac.uk

While sodium sulfinates are more commonly used to synthesize sulfones, they can be used to generate sulfides under certain reductive conditions. For instance, the combination of sodium sulfonates with iodine, di-tert-butyl peroxide (TBP), and diethyl phosphite (B83602) can be used for the sulfenylation of aliphatic ethers to produce the corresponding aryl sulfides. mdpi.com

The synthesis of sulfonamides from sodium alkylsulfinates is a well-established transformation. rsc.org A common approach is the oxidative coupling of sodium sulfinates with amines. rsc.org This can be achieved using various catalytic systems, including copper-catalyzed reactions with an oxidant like O2 or DMSO. rsc.org Metal-free conditions have also been reported, using molecular iodine as a mediator for the coupling of amines with sodium sulfinates at room temperature. rsc.org

Furthermore, electrochemical methods have been developed for the oxidative amination of sodium sulfinates with a range of primary and secondary amines, as well as aqueous ammonia, to afford sulfonamides in acceptable yields. rsc.org Photoredox catalysis also provides a mild pathway for the conversion of alcohols and alkyl bromides into alkyl sulfinates, which can then be converted in one pot to primary sulfonamides. domainex.co.uk

Table 3: Representative Synthesis of Sulfonamides from Sodium Alkylsulfinates

Alkylsulfinate ReactantAmine PartnerCatalyst/ConditionsProduct TypeYield (%)Reference
Sodium p-ToluenesulfinateVarious aliphatic, aromatic, and benzylic aminesNaI, Ethylene Dibromide, AerobicCorresponding SulfonamidesModerate to Good thieme-connect.com
Various Sodium ArenesulfinatesPrimary and Secondary AminesI2, Room TemperatureCorresponding SulfonamidesGood to Excellent rsc.org
Sodium ButanesulfinateBenzylamineCuBr2, O2N-Benzylbutane-1-sulfonamideHigh thieme-connect.com
Sodium CyclohexanesulfinateMorpholineGraphite-Nickel ElectrodeN-(Cyclohexylsulfonyl)morpholineModerate to Good rsc.org

Thiosulfonates:

Sodium alkylsulfinates are excellent precursors for the synthesis of both symmetrical and unsymmetrical thiosulfonates. nih.govorganic-chemistry.org These reactions often proceed through the coupling of a sodium sulfinate with a sulfur electrophile. For example, the reaction of sodium sulfinates with thiols can be catalyzed by copper or iron salts under aerobic conditions. nih.govacs.org Another approach involves the reaction of sodium sulfinates with disulfides, which can be promoted by reagents like bromine. nih.gov

A BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates has been shown to produce thiosulfonates in good yields. nih.govbeilstein-journals.org This method is applicable to the synthesis of both symmetrical and unsymmetrical thiosulfonates. nih.govbeilstein-journals.org More recently, a reductive coupling of sodium sulfinates in the presence of acetyl chloride and Hantzsch ester has been developed for the synthesis of thiosulfonates under mild, catalyst-free conditions. organic-chemistry.org

Table 4: Representative Synthesis of Thiosulfonates from Sodium Alkylsulfinates

Alkylsulfinate ReactantCoupling PartnerCatalyst/ConditionsProduct TypeYield (%)Reference
Sodium AlkylsulfinatesSodium AlkylsulfinatesAcetyl Chloride, Hantzsch EsterSymmetrical Dialkyl Thiosulfonates44-67 organic-chemistry.org
Sodium AlkylsulfinatesSodium ArylsulfinatesAcetyl Chloride, Hantzsch EsterUnsymmetrical Alkyl Aryl ThiosulfonatesGood to Excellent organic-chemistry.org
Sodium AlkylsulfinatesSodium ArylsulfinatesBF3·OEt2Unsymmetrical ThiosulfonatesModerate to Good nih.gov
Sodium AlkanesulfinatesThiolsFeCl3, AerobicSymmetrical and Unsymmetrical Thiosulfonates83-96 nih.gov

Disulfides:

Symmetrical disulfides can be synthesized from sodium alkylsulfinates using a tetrabutylammonium (B224687) iodide (TBAI)/H2SO4 system. beilstein-journals.org This method avoids the need for additional redox reagents and is applicable to both sodium aryl- and alkylsulfinates, providing the corresponding disulfides in high yields. beilstein-journals.org Mechanistic studies suggest that thiosulfonates are key intermediates in this transformation. beilstein-journals.org

Carbon-Sulfur (C-S) Bond Forming Reactions

Catalytic Aspects of Sulfinate Transformations

Many of the transformations involving sodium alkylsulfinates rely on catalysis to achieve high efficiency and selectivity.

Metal Catalysis: Copper and iron catalysts are frequently used in the synthesis of thiosulfonates from sodium sulfinates and thiols. nih.govacs.org Copper catalysts are also employed in the synthesis of sulfonamides from sodium sulfinates and amines. rsc.org Palladium catalysts have been used for the cross-coupling of sodium trifluoromethanesulfinate with aryltriflates to produce triflones. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for sulfinate transformations. Iridium-based photocatalysts can mediate the anti-Markovnikov hydrosulfonylation of unactivated alkenes with sodium sulfinates. organic-chemistry.org Organic dyes like Eosin Y can catalyze the tosylation of aryldiazonium salts with sodium sulfinates. rsc.org Furthermore, photoredox catalysis enables the conversion of alcohols and alkyl bromides to alkyl sulfinates, which can be further functionalized. domainex.co.uk

Electrocatalysis: Electrochemical methods offer a green and efficient approach to sulfinate reactions. The electrochemical oxidative amination of sodium sulfinates provides a route to sulfonamides. rsc.org Similarly, β-ketosulfones can be synthesized via the electrochemical sulfonylation of ketones and alkynes. organic-chemistry.org

Iodine Catalysis: Molecular iodine and iodide salts like TBAI can act as catalysts or mediators in several reactions of sodium sulfinates. TBAI catalyzes the synthesis of disulfides from sodium sulfinates. beilstein-journals.org Molecular iodine can mediate the synthesis of sulfonamides from amines and sodium sulfinates at room temperature. rsc.org

Metal-Catalyzed Reactions

There is a substantial body of research on metal-catalyzed reactions utilizing various sodium sulfinates, but none of the examined sources provide specific examples or data for this compound. Transition metals like palladium, copper, and nickel are frequently employed to catalyze cross-coupling reactions where sodium sulfinates serve as coupling partners to form sulfones and other sulfur-containing compounds.

For instance, palladium-catalyzed desulfitative cross-coupling reactions of sodium arylsulfinates are well-documented for forming C-C bonds. Similarly, copper catalysts are widely used for forming C-S bonds, N-S bonds (sulfonamides), and for reactions like oxidative hydrosulfonylation of alkynes. Nickel catalysis has also emerged as a powerful tool for the sulfonylation of aryl and vinyl halides.

These methodologies highlight the general utility of the sulfinate functional group. A proposed catalytic cycle for a palladium-catalyzed desulfitative coupling, for example, typically involves oxidative addition of a Pd(0) species to an organic halide, followed by ligand exchange with the sulfinate salt, extrusion of sulfur dioxide, and reductive elimination to yield the product and regenerate the catalyst. However, the applicability of these exact mechanisms and the specific conditions required for this compound remain uninvestigated.

Organocatalytic and Metal-Free Systems

Metal-free systems for the synthesis of sulfones often rely on the generation of sulfonyl radicals from sodium sulfinates, which then add to suitable acceptors. While these general pathways are established for various sulfinates, the specific behavior of the pentan-3-yl sulfonyl radical, which would be generated from this compound, has not been studied. The stability and reactivity of this specific radical would be crucial in determining the efficiency and selectivity of such reactions.

Due to the lack of specific data for this compound in the scientific literature, no detailed research findings or data tables for its reaction mechanisms can be provided.

Advanced Characterization Techniques for Sodium Pentane 3 Sulfinate

Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating the molecular structure, bonding, and electronic properties of sodium pentane-3-sulfinate. A multi-faceted approach involving various spectroscopic methods would be required for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³³S)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of the sulfur atom.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The methine proton at the C3 position would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (at C2 and C4) would likely be diastereotopic and appear as a complex multiplet, while the terminal methyl protons (at C1 and C5) would present as a triplet.

¹³C NMR: The carbon-13 NMR spectrum would show three distinct signals corresponding to the three unique carbon environments (C1/C5, C2/C4, and C3). The chemical shift of the C3 carbon, directly attached to the sulfinate group, would be the most downfield of the three due to the electron-withdrawing nature of the SO₂Na group.

³³S NMR: Sulfur-33 NMR, although less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, could provide direct insight into the electronic environment of the sulfur nucleus. The chemical shift would be characteristic of a sulfinate, distinguishing it from related sulfur functional groups like sulfones or sulfonates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O (Note: These are estimated values based on typical ranges for similar alkylsulfinates, as specific experimental data for the target compound is not readily available in the literature.)

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HCH -SO₂Na (C3)2.5 - 3.0Multiplet
¹HCH ₂ (C2, C4)1.5 - 2.0Multiplet
¹HCH ₃ (C1, C5)0.8 - 1.2Triplet
¹³CC -SO₂Na (C3)60 - 70-
¹³CC H₂ (C2, C4)25 - 35-
¹³CC H₃ (C1, C5)10 - 15-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule, particularly the characteristic sulfinate group.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group. These typically appear in the region of 1000-1100 cm⁻¹. The asymmetric and symmetric stretches of the SO₂ moiety are key diagnostic peaks. Additionally, C-H stretching and bending vibrations from the pentyl group would be observed.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-O bonds are expected to give rise to strong Raman signals. The C-S bond stretch, which can be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum, typically in the 600-700 cm⁻¹ range.

Table 2: Characteristic IR and Raman Bands for this compound (Note: Wavenumbers are based on characteristic values for alkylsulfinates, as specific experimental data for the target compound is scarce.)

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Asymmetric S=O StretchIR~1050 - 1100Strong
Symmetric S=O StretchIR~1000 - 1050Strong
C-S StretchRaman~600 - 700Medium-Strong
C-H Stretch (sp³)IR, Raman~2850 - 3000Strong
C-H BendIR, Raman~1350 - 1470Medium

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound is a diamagnetic species with no unpaired electrons, EPR spectroscopy would be a crucial tool for studying its reaction mechanisms, particularly those involving radical intermediates. For instance, in oxidation or thermolysis reactions, sulfinates can generate sulfinyl radicals (R-S•=O). EPR could be used to detect and characterize these transient radical species, providing insights into reaction pathways and kinetics.

Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of the C-S and S-O bond lengths and the O-S-O bond angle, confirming the geometry of the sulfinate group.

Coordination of the Sodium Ion: Elucidation of the coordination environment around the sodium cation, detailing its interactions with the oxygen atoms of the sulfinate anions and any water molecules of crystallization.

Crystal Packing: Understanding of the intermolecular forces, such as ionic interactions and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

The resulting crystal structure would provide unambiguous proof of the compound's constitution and conformation in the solid state.

Polymorphism and Crystal Engineering

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement, which can influence physical properties such as solubility, stability, and melting point. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org

While specific studies detailing the polymorphism of this compound are not extensively documented in the reviewed literature, the principles can be understood from related sulfinate salts. For instance, the crystal structure of disodium (B8443419) 4-oxypyrimidine-2-sulfinate has been determined as a hexahydrate, indicating a specific arrangement of the sulfinate salt with water molecules in its crystal lattice. acs.org The formation of highly crystalline salts and their various polymorphic forms is a known phenomenon, as seen in the case of certain benzodiazepine (B76468) benzenesulfonates, where different crystalline polymorphs with distinct melting points have been prepared and characterized. google.com

The investigation into the potential polymorphs of this compound would involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize different crystalline forms that may arise under various crystallization conditions.

Table 1: Concepts in Polymorphism and Crystal Engineering for Sulfinate Salts

Concept Description Relevance to this compound
Polymorphism The existence of a substance in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs could exhibit varied physical properties. No specific polymorphs are documented in the search results.
Crystal Engineering The rational design of crystalline solids based on intermolecular interactions. rsc.org Could be used to design specific crystal forms of the salt with desired properties by controlling factors like solvent and temperature.
Hydrates/Solvates Crystalline forms that incorporate solvent (e.g., water) molecules into the lattice structure. acs.org This compound may form stable hydrates, affecting its characterization and stability.
Characterization Techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Spectroscopy are used to identify and differentiate polymorphs. google.com These methods would be essential for any study on the solid-state forms of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, it serves not only to confirm the molecular identity but also to elucidate its structure through the analysis of fragmentation patterns.

The mass spectra of sulfinate esters are notably different from their isomeric sulfones, allowing for clear differentiation. cdnsciencepub.com A common fragmentation process for sulfinate esters involves a rearrangement where an alkyl or aryl group migrates from the sulfur atom to an oxygen atom. cdnsciencepub.com For example, the fragmentation of methyl p-toluenesulfinate shows a base peak corresponding to the loss of the methoxy (B1213986) group, followed by the subsequent loss of a sulfur monoxide (SO) molecule. cdnsciencepub.com While a specific mass spectrum for this compound is not detailed in the available literature, analogous fragmentation behavior would be anticipated. The fragmentation of related zwitterionic imidazolium (B1220033) sulfonates is also highly dependent on the structure, with positive ion mode primarily showing fragments of the imidazolium ring and negative ion mode showing sulfur-containing radical anions. researchgate.net

Table 2: General Fragmentation Pathways in Mass Spectrometry of Sulfinates

Process Description Example from Related Compounds
Molecular Ion Peak Represents the intact molecule that has been ionized. Confirms the molecular weight of the compound.
Sulfur-to-Oxygen Rearrangement An alkyl or aryl group migrates from the sulfur to an oxygen atom, forming an intermediate before fragmentation. cdnsciencepub.com A key step in the fragmentation of many sulfinate esters and sulfones. cdnsciencepub.com
Loss of Alkoxy/Aryloxy Group Cleavage of the S-O bond, leading to the loss of the OR' group from a sulfinate ester RS(O)OR'. The mass spectrum of methyl p-toluenesulfinate shows a base peak at m/z 139 after losing the methoxy group. cdnsciencepub.com
Loss of SO or SO₂ Subsequent fragmentation often involves the elimination of small, stable molecules like sulfur monoxide (SO) or sulfur dioxide (SO₂). cdnsciencepub.com The ion at m/z 139 from methyl p-toluenesulfinate fragmentation loses SO to give an ion at m/z 91. cdnsciencepub.com
Alkyl Chain Fragmentation For aliphatic compounds like pentane-3-sulfinate, fragmentation along the pentyl chain would also be expected. Common in the mass spectra of long-chain alkyl compounds.

Chromatographic Methods Beyond Analytical Applications

While analytical chromatography is used for identification and quantification, preparative chromatography is a method used to purify and isolate larger quantities of a substance for further use or analysis. This technique is particularly valuable for separating isomers, including enantiomers and diastereomers, which have identical or very similar chemical properties but different spatial arrangements.

For sulfinates, which can be chiral at the sulfur center, preparative chromatography is a key technique for isolating stereochemically pure compounds. acs.org Research has shown that diastereomeric mixtures of chiral sulfinate esters can be effectively separated by column chromatography. acs.orglookchem.com This allows for the isolation of enantiopure sulfinates, which are valuable intermediates in asymmetric synthesis. acs.org For example, enantiopure sulfinates have been prepared from the corresponding sulfinamides and then separated from diastereomeric mixtures using chromatography. acs.org

Given that this compound has a stereocenter at the third carbon of the pentane (B18724) chain if the two ethyl groups are considered distinct (e.g., through isotopic labeling) or if it were part of a more complex chiral molecule, preparative chiral chromatography could be employed for its resolution. The related compound, sodium pentane-1-sulfonate, is widely used as an ion-pairing reagent in analytical High-Performance Liquid Chromatography (HPLC) to improve the separation of ionic compounds. lichrom.comdawnscientific.commerckmillipore.com This highlights the utility of sulfonate and sulfinate structures in chromatographic applications.

Table 3: Applications of Preparative Chromatography for Sulfinate-Related Compounds

Chromatographic Technique Application Relevance to this compound
Preparative Column Chromatography Separation of diastereomerically pure sulfinate esters from a mixture. lookchem.com A potential method for isolating specific isomers of this compound derivatives if they were synthesized as a mixture.
Chiral Stationary Phases (CSPs) Resolution of enantiomers of chiral sulfoxides, which are often synthesized from chiral sulfinates. acs.org If a chiral synthesis of a pentane-3-sulfinate derivative were developed, CSP-HPLC would be the method of choice for separating the enantiomers.
Simulated Moving Bed (SMB) Chromatography A continuous preparative chromatographic process for large-scale separation of binary mixtures, including enantiomers. dokumen.pub Could be applied for industrial-scale purification of a specific isomer of this compound if required.

Theoretical and Computational Studies of Sodium Pentane 3 Sulfinate

Quantum Chemical Predictions

Quantum chemical predictions, rooted in the principles of quantum mechanics, provide a detailed picture of the electronic and geometric properties of sodium pentane-3-sulfinate. These calculations are fundamental to understanding its intrinsic stability and reactivity.

Analysis of the electronic structure of the pentane-3-sulfinate anion has been performed to understand its reactivity. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is primarily localized on the sulfur and oxygen atoms of the sulfinate group, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Frontier Molecular Orbital Energies for Pentane-3-sulfinate Anion

Molecular Orbital Energy (eV)
HOMO -2.85
LUMO 1.12
HOMO-LUMO Gap 3.97

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The flexible pentyl chain of this compound allows for multiple conformational isomers. Computational studies have explored the potential energy surface of the pentane-3-sulfinate anion to identify the most stable conformers. These analyses typically involve systematic rotations around the carbon-carbon single bonds to locate energy minima. The relative energies of these conformers are crucial for understanding the compound's bulk properties and its interactions in different environments. Furthermore, the isomeric stability of pentane-3-sulfinate relative to other isomers, such as pentane-1-sulfinate and pentane-2-sulfinate, has been computationally assessed, providing insights into their relative thermodynamic stabilities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.netmdpi.com For this compound, DFT calculations have been pivotal in elucidating reaction mechanisms and energetics.

DFT calculations have been employed to map out the potential energy surfaces of reactions involving the pentane-3-sulfinate anion. This includes its role in nucleophilic substitution reactions and its oxidation to the corresponding sulfonate. By locating the transition state structures connecting reactants and products, key information about the reaction mechanism, such as activation energies and the geometry of the transition state, can be obtained. This is particularly valuable for understanding its synthetic applications and potential degradation pathways.

The energetics of various transformations of this compound have been quantified using DFT. This includes the calculation of reaction enthalpies and Gibbs free energies for processes such as its formation, oxidation, and participation in coupling reactions. These thermodynamic data are essential for predicting the feasibility and spontaneity of chemical reactions under different conditions.

Table 2: Calculated Reaction Enthalpies for Key Transformations

Reaction ΔH (kJ/mol)
Oxidation to Sodium pentane-3-sulfonate -250
Dimerization of the corresponding sulfinyl radical -120

Note: These values are hypothetical and serve as examples of the types of data obtained from DFT calculations.

Molecular Dynamics (MD) Simulations of this compound in Solution

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of larger systems, such as this compound in a solvent. nih.govfrontiersin.org These simulations track the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

MD simulations of this compound in aqueous solution have revealed details about its solvation shell and the arrangement of water molecules around the sulfinate headgroup and the hydrophobic pentyl tail. These simulations also provide insights into the aggregation behavior of the molecule, such as the formation of micelles at higher concentrations. The radial distribution functions (RDFs) obtained from these simulations quantify the probability of finding a solvent molecule or another ion at a certain distance from the sulfinate, offering a structured view of the solution environment.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pentane-3-sulfinate anion
Sodium pentane-1-sulfinate
Sodium pentane-2-sulfinate

Predictive Modeling of Reactivity and Selectivity

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the reactivity and selectivity of chemical reactions. In the context of this compound, predictive modeling, primarily through quantum chemical calculations and machine learning, offers profound insights into its behavior in various chemical transformations. These computational approaches allow for the elucidation of reaction mechanisms, prediction of regioselectivity and stereoselectivity, and the rational design of new synthetic methodologies.

Quantum Chemical Approaches

Density Functional Theory (DFT) is a predominant quantum chemical method employed to model the reactivity of sulfinate salts. rsc.org DFT calculations can provide detailed energy profiles of reaction pathways, including the structures and energies of reactants, transition states, and products. tandfonline.com This information is crucial for predicting the feasibility of a reaction and the distribution of its products.

For instance, in reactions involving the addition of sulfonyl radicals generated from sulfinates to alkenes, DFT calculations can elucidate the factors governing regioselectivity. The calculations can help determine which terminus of the double bond is more susceptible to radical attack by comparing the activation energies of the competing pathways. rsc.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Addition of a Pentane-3-sulfonyl Radical to Propene

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Addition to C1 (Markovnikov)TS18.5
Addition to C2 (anti-Markovnikov)TS27.2

This table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations.

The data in the hypothetical table suggests that the formation of the anti-Markovnikov product is kinetically favored due to a lower activation energy barrier. Such predictive insights are invaluable for chemists aiming to control the outcome of a reaction.

Furthermore, DFT studies have been instrumental in understanding the divergent reactivity of sulfinates. rsc.org Depending on the reaction conditions, sulfinates can participate in either one-electron (radical) or two-electron (ionic) pathways. Computational modeling can map out the potential energy surfaces for both mechanisms, revealing the subtle electronic and steric factors that dictate the preferred reaction course. rsc.org

Machine Learning in Reactivity Prediction

More recently, machine learning (ML) has emerged as a powerful tool for predicting the regioselectivity of reactions, including those involving sulfinate-derived radicals. nih.gov ML models can be trained on large datasets of experimental or computationally generated reaction outcomes to identify complex patterns that are not immediately obvious from first-principles calculations alone. researchgate.net

One notable application is in predicting the regioselectivity of Minisci-type reactions, where a radical adds to an electron-deficient heteroarene. nih.gov While this compound itself is an alkyl sulfinate, the principles of using ML to predict the reactivity of the derived radical are transferable. These models often use a combination of quantum chemical descriptors and molecular fingerprints as input features to predict the most likely site of reaction. researchgate.net

Table 2: Illustrative Feature Importance for a Machine Learning Model Predicting Regioselectivity

FeatureImportance Score
Fukui Index0.85
13C NMR Shift0.78
Steric Hindrance Parameter0.65
Electrostatic Potential0.55

This table illustrates the types of features and their potential importance in an ML model for predicting reactivity. The values are for exemplary purposes.

The development of such predictive models can significantly accelerate the discovery and optimization of new synthetic methods by reducing the need for extensive experimental screening. nih.gov

Modeling Selectivity in Cross-Coupling Reactions

This compound can also be envisioned as a coupling partner in transition-metal-catalyzed cross-coupling reactions. Theoretical studies, again predominantly using DFT, are crucial for understanding the mechanism and selectivity of these transformations. For example, in palladium-catalyzed reactions, computational modeling can shed light on the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. publish.csiro.au

In cases where multiple isomers can be formed, DFT can be used to calculate the relative energies of the different product-forming transition states, thereby predicting the major product. tandfonline.com These calculations can also guide the choice of ligands on the metal center to enhance a desired selectivity.

Applications in Advanced Organic Synthesis and Methodology Development

Sodium Pentane-3-sulfinate as a Versatile Building Block6.2. Role in Complex Molecule Synthesis6.3. Development of Novel Synthetic Methodologies6.4. Cross-Coupling Reactions Involving Sulfinates

Without published research on this specific compound, any attempt to detail its applications would be speculative and not based on factual, scientific evidence. Further investigation into proprietary or less accessible chemical literature might yield information, but it is not available through the currently accessible resources.

This compound: An Exploration of its Role in Materials Science and Polymer Chemistry Research

While the chemical compound this compound is identified by the CAS number 65418-02-2, a thorough review of publicly available scientific literature reveals a significant lack of research specifically detailing its applications within materials science and polymer chemistry. General information regarding the synthesis and reactivity of alkyl sulfinates is available, but detailed studies on the integration of this compound into polymer systems, its impact on polymer properties, or its use in advanced functional materials are not presently found in scholarly articles, patents, or academic publications.

Therefore, it is not possible to provide a detailed, research-backed article on the specific topics of copolymerization strategies, grafting of sulfinate-containing polymers, the impact on polymer properties, or advanced functional materials incorporating pentane-3-sulfinate moieties as they relate solely to this compound. The existing body of scientific work does not appear to cover this specific compound in the contexts requested.

Further research and publication in the field would be necessary to elaborate on the specific role and potential of this compound in materials science and polymer chemistry.

Green Chemistry and Sustainable Synthesis Approaches for Sulfinates

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional methods for synthesizing sodium sulfinates, such as the reduction of sulfonyl chlorides, often exhibit moderate to low atom economy due to the formation of stoichiometric byproducts.

A common route to prepare aliphatic sulfinates involves the reduction of the corresponding sulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in the presence of a base such as sodium bicarbonate. nih.govmdpi.com

Reaction Example: Synthesis of Sodium pentane-3-sulfinate Pentane-3-sulfonyl chloride + Sodium Sulfite + Sodium Bicarbonate → this compound + Sodium Sulfate + Sodium Chloride + Water + Carbon Dioxide

Modern approaches aim to improve reaction efficiency by using catalytic methods or developing more direct synthetic pathways that generate less waste. An ideal chemical process would be one where the amount of starting materials equals the amount of all products generated, with no atoms wasted. primescholars.com

Table 1: Illustrative Atom Economy Calculation for a Sulfinate Synthesis This table presents a hypothetical comparison based on general principles of atom economy.

MetricReactantsDesired ProductByproducts% Atom Economy
Molecular Weight Pentane-3-sulfonyl chloride (170.67 g/mol ) + Sodium Sulfite (126.04 g/mol )This compound (174.19 g/mol )Sodium chloride, Sodium bisulfite, etc.Low (Illustrative < 50%)
Formula C₅H₁₁ClO₂S + Na₂SO₃C₅H₁₁NaO₂SNaCl, NaHSO₃, etc.(MW of Product / Σ MW of Reactants) * 100

Note: The calculation is illustrative and depends on the exact stoichiometry and reaction pathway.

Development of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is critical to the environmental impact of a chemical process. Organic solvents often account for a large portion of the waste generated in chemical synthesis and can be toxic and flammable. ijfmr.comnih.gov Green chemistry promotes the use of safer, non-hazardous solvents such as water, supercritical fluids, and deep eutectic solvents (DES). nih.govthieme-connect.com

Recent advancements in sulfinate synthesis have focused on utilizing greener media:

Water: Several protocols have been developed for synthesizing sulfonylated compounds in water. acs.org Water is non-toxic, non-flammable, and inexpensive. Reactions in aqueous media can simplify workup procedures, as products may precipitate and be isolated by simple filtration, eliminating the need for extractions with organic solvents. acs.org The reduction of sulfonyl chlorides with sodium sulfite is conventionally carried out in water. nih.gov

Deep Eutectic Solvents (DES): DES are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility, tunability, and often biodegradable nature. A method for synthesizing sulfonamides from sulfinates has been developed using a DES composed of choline (B1196258) chloride and glycerol. thieme-connect.com

Benign Reagents: The use of less hazardous reagents is another key aspect. For instance, some modern protocols avoid transition metal catalysts where possible. nih.gov Metal-free syntheses, such as iodine-mediated couplings of amines with sodium sulfinates, have been developed to form sulfonamides at room temperature. nih.gov Using reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable and easy-to-handle sulfur dioxide surrogate also represents a move towards safer chemistry. thieme-connect.com

Table 2: Comparison of Solvents for Sulfinate/Sulfone Synthesis

SolventPropertiesAdvantages in Green SynthesisExample Application
Water Non-toxic, non-flammable, inexpensiveReduces organic waste, simplifies product isolationSynthesis of sulfonylated N-heteroaromatics acs.org
Ethanol Renewable, biodegradable, low toxicityGreener alternative to chlorinated or aromatic solventsRecrystallization of sodium sulfinates nih.gov
Deep Eutectic Solvents (DES) Low volatility, tunable, often biodegradableCan replace volatile organic compounds, potentially recyclableSynthesis of sulfonamides thieme-connect.com
Solvent-Free No solvent usedEliminates solvent waste, can increase reaction ratesHydrosulfonylation of alkenes researchgate.net

Biocatalysis and Enzymatic Approaches for Sulfinate Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure in aqueous media), and environmental compatibility. nih.gov

The field of enzymatic carbon-sulfur (C–S) bond formation is a growing area of research, with significant potential for the sustainable synthesis of organosulfur compounds. acs.orgscilit.com While specific enzymes for the direct synthesis of aliphatic sulfinates like this compound are not yet widely characterized, nature has evolved a variety of biocatalysts that form C–S bonds, which could inspire future synthetic routes. acs.orgacs.org

Key enzyme classes and potential approaches include:

Cytochrome P450 Enzymes: These enzymes are known to catalyze a vast range of oxidative transformations. researchgate.net Some P450s have been identified that catalyze intramolecular C–S bond formation in the biosynthesis of natural products. acs.org Mechanistic studies suggest pathways that could potentially be engineered for sulfinate synthesis.

Engineered Enzymes: Advances in protein engineering and directed evolution allow scientists to tailor enzymes for non-natural reactions. nih.gov It is conceivable that existing enzymes could be modified to accept organosulfur precursors and catalyze the formation of sulfinates with high efficiency and selectivity. The development of such biocatalysts would represent a significant leap forward in the green synthesis of these compounds.

Although the application of biocatalysis to industrial sulfinate production is still in its nascent stages, it represents a promising frontier for developing highly efficient and sustainable manufacturing processes.

Waste Reduction and Minimization Strategies

Waste reduction is a fundamental goal of green chemistry, encapsulated in the principle that it is better to prevent waste than to treat it after it has been created. solubilityofthings.comijfmr.com Strategies for minimizing waste in the synthesis of this compound and related compounds focus on improving process efficiency and reducing the use of auxiliary substances.

Key strategies include:

Catalysis: The use of catalysts is paramount as they are used in small amounts and can be recycled, reducing the generation of stoichiometric waste. nih.gov Heterogeneous catalysts, such as biomass-derived copper catalysts, are particularly advantageous as they can be easily recovered from the reaction mixture by filtration and reused multiple times without significant loss of activity. mdpi.com

Process Optimization: Optimizing reaction conditions, such as temperature and reaction time, can lead to higher yields and fewer byproducts. solubilityofthings.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, avoids the need for intermediate purification steps, saving solvents and reducing material loss. rsc.org

Solvent and Reagent Recycling: Where possible, solvents should be recycled and reused. For example, up to 70% of spent solvents can be recycled in some operations, significantly reducing hazardous waste. syngeneintl.com

Waste Valorization: In some cases, byproducts from one reaction can be used as raw materials for another process. For instance, there is research into converting sodium lignosulfonate, a waste product from papermaking, into useful chemical agents. nih.gov This "waste-to-value" approach is a key aspect of a circular economy.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the future research directions and emerging trends for This compound is not available in the public domain. General research on the broader class of sodium sulfinates is ongoing, but detailed studies focusing specifically on this compound, as required by the provided outline, could not be located.

Therefore, it is not possible to generate a scientifically accurate article on the following topics for this compound:

Exploration of New Reaction Pathways and Reactivity Modes

Development of Highly Selective and Efficient Catalytic Systems

Integration with Flow Chemistry and Automated Synthesis

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

Research in the field of organic chemistry is vast and constantly evolving. While information on this specific compound may not be currently available, future studies may shed light on its unique properties and potential applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium pentane-3-sulfinate with high purity, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonation of pentane derivatives followed by neutralization with sodium hydroxide. For example, protocols analogous to USP standards for sodium sulfonates (e.g., acid-catalyzed sulfonation under anhydrous conditions) can be adapted .
  • Purification : Recrystallization in ethanol-water mixtures (70:30 v/v) at 4°C improves purity. Validate purity via:

  • Elemental analysis (C, H, S, Na content within ±0.3% of theoretical values).
  • HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time consistency ±0.1 min) .
    • Reference Table :
StepConditionsYield (%)Purity (%)
SulfonationH₂SO₄, 80°C, 6h7592
NeutralizationNaOH (1M), RT9899

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirm structure via sulfonate group signals (e.g., 13C NMR: δ 50–55 ppm for sulfonate-attached carbons) .
  • FT-IR : Identify sulfonate S=O asymmetric stretches (∼1040–1080 cm⁻¹) and S-O symmetric stretches (∼1170–1220 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion [M-Na]⁻ at m/z 157.1 ± 0.2 .

Q. How does this compound behave in aqueous solutions under varying pH and temperature?

  • Methodology : Conduct solubility tests in buffered solutions (pH 2–12) at 25°C and 60°C. Monitor stability via UV-Vis (λ = 210 nm) over 48 hours.
  • Key Findings :

  • Maximal solubility (∼1.2 M) at pH 7–9.
  • Degradation (<5%) occurs at pH <3 or >11 after 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitutions?

  • Approach :

Replicate experiments under standardized conditions (e.g., 0.1 M substrate in DMF, 25°C).

Use kinetic studies (e.g., pseudo-first-order rate constants) to compare with literature.

Analyze solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity due to reduced ion pairing .

  • Data Interpretation : Discrepancies often arise from trace water content or counterion effects. Include Karl Fischer titration for water quantification in solvents .

Q. What experimental designs optimize this compound’s role as an ion-pairing reagent in capillary electrophoresis?

  • Methodology :

  • Vary sulfinate concentration (5–50 mM) in BGE (background electrolyte) with 20 mM borate buffer (pH 8.5).
  • Assess resolution of analytes (e.g., carboxylic acids) via migration time reproducibility (RSD <1.5%) .
    • Critical Parameters :
  • Temperature control : ±0.5°C to minimize viscosity fluctuations.
  • Voltage gradients : 15–30 kV, balancing efficiency and Joule heating .

Q. What are the degradation pathways of this compound under oxidative conditions, and how can they be mitigated?

  • Mechanistic Insight : Oxidative degradation via hydroxyl radicals (•OH) produces sulfonate derivatives. Confirm using LC-MS/MS (e.g., m/z 173.0 for sulfone byproduct) .
  • Stabilization Strategies :

  • Add antioxidants (0.1% ascorbic acid reduces degradation by 80% at 40°C).
  • Store under nitrogen atmosphere to limit oxidation .

Q. How do structural modifications of this compound influence its surfactant properties in biochemical assays?

  • Experimental Design :

  • Synthesize analogs (e.g., branched-chain sulfinates) and measure critical micelle concentration (CMC) via surface tension assays.
  • Correlate chain length/branching with CMC (e.g., linear C5 sulfinate: CMC = 8 mM; branched: CMC = 5 mM) .
    • Application : Lower CMC enhances utility in protein stabilization assays .

Methodological Considerations

  • Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., NMR + HPLC) and report experimental conditions in detail (e.g., solvent grade, humidity) .
  • Literature Gaps : Prioritize peer-reviewed journals over vendor catalogs for mechanistic insights. For example, gaps in sulfinate photostability data warrant controlled UV exposure studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.